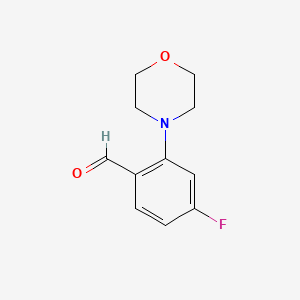

4-Fluoro-2-morpholinobenzaldehyde

Description

4-Fluoro-2-morpholinobenzaldehyde is a fluorinated aromatic aldehyde with a morpholine substituent at the 2-position of the benzene ring. This compound combines the electronic effects of fluorine (electron-withdrawing) and the morpholine group (electron-donating due to its oxygen atom), making it a versatile intermediate in pharmaceutical and agrochemical synthesis. The fluorine atom enhances metabolic stability and bioavailability by reducing basicity and improving lipophilicity . The morpholine ring contributes to solubility in polar solvents and modulates steric and electronic interactions during molecular docking, which is critical in drug design .

Properties

Molecular Formula |

C11H12FNO2 |

|---|---|

Molecular Weight |

209.22 g/mol |

IUPAC Name |

4-fluoro-2-morpholin-4-ylbenzaldehyde |

InChI |

InChI=1S/C11H12FNO2/c12-10-2-1-9(8-14)11(7-10)13-3-5-15-6-4-13/h1-2,7-8H,3-6H2 |

InChI Key |

IWSRMYAVFDAYOH-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCN1C2=C(C=CC(=C2)F)C=O |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Aromatic Substitution (SNAr)

This classical approach involves reacting a fluorinated benzaldehyde derivative with morpholine under controlled conditions. For example, 2-fluoro-4-nitrobenzaldehyde can be reacted with morpholine, where the morpholine nitrogen displaces a fluorine atom ortho to the aldehyde group.

-

- Solvent: Ethanol or dimethylformamide (DMF)

- Temperature: Elevated temperatures (~90–100 °C)

- Time: Several hours (6–24 h)

- Base: Sometimes a mild base is used to facilitate substitution

Reaction Scheme:

2-fluoro-4-nitrobenzaldehyde + morpholine → this compound (after reduction of nitro if present)

This method is supported by continuous flow synthesis studies for similar compounds, such as 4-(2-fluoro-4-nitrophenyl)morpholine, which optimize reaction parameters for scale-up and efficiency.

Buchwald-Hartwig Coupling (Pd-Catalyzed C-N Bond Formation)

This method involves palladium-catalyzed amination of aryl halides with morpholine to form the C-N bond directly on the aromatic ring.

-

- Starting material: 4-fluoro-2-halobenzaldehyde (e.g., 2-bromo-4-fluorobenzaldehyde)

- Catalyst: Pd complex with phosphine ligands (e.g., Pd2(dba)3 with Xantphos)

- Base: Sodium tert-butoxide (NaOtBu)

- Solvent: 1,4-dioxane or toluene

- Temperature: ~100 °C

- Time: 6 hours or more

-

- Quenching with water

- Extraction with ether

- Drying and purification by column chromatography

Multi-Step Synthesis via Protection and Functional Group Transformations

In some advanced syntheses, the aldehyde group is protected or introduced in later steps to avoid side reactions.

- Example:

- Starting from 3-fluorophenol, protect hydroxyl group (e.g., isopropyl ether formation)

- Bromination to introduce a bromine substituent ortho to the fluorine

- Grignard reaction with DMF to install aldehyde group

- Deprotection of hydroxyl group

- Subsequent nucleophilic substitution or Pd-catalyzed amination with morpholine

This method is more complex but allows for higher purity and control over substitution patterns.

Comparative Data Table of Preparation Methods

| Method | Starting Materials | Catalyst/Base | Conditions | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|---|

| SNAr | 2-fluoro-4-nitrobenzaldehyde + morpholine | Base (optional) | Ethanol/DMF, 90–100 °C, 6–24 h | Moderate | Simple, direct substitution | May require reduction step; longer reaction time |

| Buchwald-Hartwig Coupling | 4-fluoro-2-halobenzaldehyde + morpholine | Pd catalyst, NaOtBu | 1,4-dioxane, 100 °C, 6 h | Up to 86 | High selectivity, good yields | Requires expensive catalyst; sensitive to moisture |

| Multi-step (Protection + Grignard) | 3-fluorophenol, brominating agent, DMF, morpholine | Various reagents | Multiple steps, controlled temps | High purity | High control over substitution | More complex, longer synthesis |

Research Findings and Notes

The Buchwald-Hartwig amination is widely regarded as a robust method for synthesizing substituted morpholinobenzaldehydes with good yields and selectivity, preserving the aldehyde group intact.

Continuous flow synthesis methods have been explored for similar fluorinated morpholine derivatives, offering advantages in scalability and process control.

Protection strategies for phenolic hydroxyl groups and subsequent Grignard reactions allow for precise aldehyde installation, which can be adapted for fluorinated substrates, although this increases synthetic complexity.

Oxidative and reductive steps may be necessary when starting from nitro-substituted precursors to obtain the final amine or aldehyde functionalities.

Environmental considerations favor methods avoiding heavy metal waste and harsh oxidants; greener oxidants and milder conditions are preferred for industrial applications.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-2-morpholinobenzaldehyde undergoes various chemical reactions, including:

Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles, such as amines, under appropriate conditions.

Condensation Reactions: The aldehyde group can participate in condensation reactions with hydrazides to form hydrazones.

Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol under suitable conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Morpholine, piperidine, or other amines in the presence of a base like sodium hydroxide.

Condensation Reactions: Hydrazides of isonicotinic and salicylic acids.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed

Hydrazones: Formed from condensation reactions with hydrazides.

Carboxylic Acids: Formed from the oxidation of the aldehyde group.

Scientific Research Applications

4-Fluoro-2-morpholinobenzaldehyde has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial properties.

Medicine: Explored for its potential use in drug development due to its unique chemical structure.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Fluoro-2-morpholinobenzaldehyde involves its interaction with specific molecular targets. The fluorine atom and morpholine group contribute to its reactivity and ability to form stable complexes with various biological molecules. The aldehyde group can undergo nucleophilic addition reactions, making it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares 4-Fluoro-2-morpholinobenzaldehyde with structurally related benzaldehyde derivatives:

Physicochemical Properties

- Electrophilicity: The aldehyde group in all compounds is highly electrophilic. However, substituents modulate reactivity: The morpholine group in this compound reduces electrophilicity at the aldehyde via resonance donation, making it less reactive toward nucleophiles compared to 4-Cyano-2-fluorobenzaldehyde (where -CN intensifies electrophilicity) . 4-Chloro-2-fluorobenzaldehyde exhibits intermediate reactivity due to the balance between -Cl (electron-withdrawing) and -F (moderate electronegativity) .

- Solubility : Morpholine derivatives generally exhibit higher solubility in polar solvents (e.g., DMSO, DMF) compared to halogenated analogs, which favor chlorinated or aromatic solvents .

Research Findings and Trends

- Crystal Packing and Hydrogen Bonding: Analogous compounds like 4-Fluoro-2-(phenylamino)benzoic acid () demonstrate that substituents influence crystal lattice formation via intramolecular H-bonds. For this compound, the morpholine group may promote dimerization through weak C–H···O interactions, akin to observations in biphenyl systems .

- Safety Profiles : Halogenated benzaldehydes (e.g., 4-Bromobenzaldehyde) require careful handling due to respiratory toxicity, whereas morpholine derivatives are generally safer but still necessitate proper ventilation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.